![molecular formula C23H24FN5O2 B2612910 N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide CAS No. 1251696-55-5](/img/structure/B2612910.png)
N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide
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Overview
Description
“N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also features a 1,2,3-triazole ring, which is a type of heterocyclic compound that often exhibits various biological activities. The presence of a fluorobenzamide group suggests potential bioactivity, as fluorine atoms are often incorporated into drug molecules to modify their properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a piperidine ring, a 1,2,3-triazole ring, an ethylphenyl group, and a fluorobenzamide group. These groups are likely connected in a way that balances stability and reactivity, but without a specific reference or a detailed structural formula, it’s challenging to provide a comprehensive molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The piperidine and triazole rings, as well as the fluorobenzamide group, could potentially participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its reactivity, polarity, and lipophilicity .
Scientific Research Applications
Metabolism and Transport Studies
Compounds structurally similar to "N-(1-(1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide" have been extensively studied for their metabolism and the role of transporters in their renal and hepatic excretion. For instance, the identification and characterization of human metabolites of certain compounds, and their interaction with transporters like organic cation transporter (OCT) and organic anion transporter (OAT), provide insights into their pharmacokinetics and the species differences in their urinary excretion ratio. Such studies are crucial for understanding the drug's metabolism and optimizing its pharmacological profile (Umehara et al., 2009).
Synthetic Route Development
The development of practical and scalable synthetic routes for compounds within this chemical family, including variations of benzamides, highlights the importance of these compounds in drug development. Efficient synthesis methods are essential for producing these compounds at a scale suitable for clinical development and subsequent commercialization, emphasizing their therapeutic potential (Yoshida et al., 2014).
Antimicrobial and Antitubercular Activities
Research into compounds with a core structure similar to the specified compound has shown promising antimicrobial and antitubercular activities. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized, showing activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Such studies are indicative of the potential for developing new therapeutic agents against bacterial infections (Jeankumar et al., 2013).
Molecular Docking and Anticancer Activity
The study of molecular stabilities, conformational analyses, and molecular docking of benzimidazole derivatives, which are structurally related, has implications for understanding their anti-cancer properties. Such research aids in the discovery of new therapeutic agents by elucidating the mechanisms of action at the molecular level (Karayel, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-2-16-6-8-20(9-7-16)29-15-21(26-27-29)23(31)28-12-10-19(11-13-28)25-22(30)17-4-3-5-18(24)14-17/h3-9,14-15,19H,2,10-13H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXZXZRXVUSPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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